4-Hydroxy-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-HYDROXY-2-(MORPHOLIN-4-YL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with hydroxy, morpholinyl, phenyl, and carbonitrile groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-2-(MORPHOLIN-4-YL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with malononitrile in the presence of ammonium acetate to form the pyrimidine core. Subsequent functionalization steps introduce the hydroxy, morpholinyl, and phenyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and yield. The choice of solvents, reagents, and catalysts is crucial to minimize environmental impact and ensure compliance with industrial safety standards .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-2-(MORPHOLIN-4-YL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The phenyl and morpholinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carbonitrile group produces primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-HYDROXY-2-(MORPHOLIN-4-YL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy and morpholinyl groups play a crucial role in binding to these targets, while the phenyl and carbonitrile groups contribute to the compound’s overall stability and reactivity. Detailed studies have shown that this compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their diverse biological activities and used in drug development.
Morpholine derivatives: Widely studied for their pharmacological properties and applications in medicinal chemistry.
Phenylpyrimidines: Investigated for their potential as therapeutic agents and chemical intermediates.
Uniqueness
4-HYDROXY-2-(MORPHOLIN-4-YL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development in multiple fields .
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H14N4O2/c16-10-12-13(11-4-2-1-3-5-11)17-15(18-14(12)20)19-6-8-21-9-7-19/h1-5H,6-9H2,(H,17,18,20) |
InChI Key |
LDHMMBYVDLVAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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